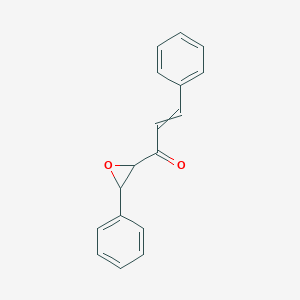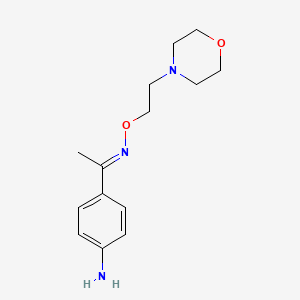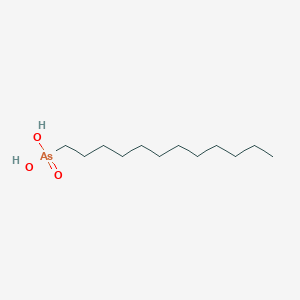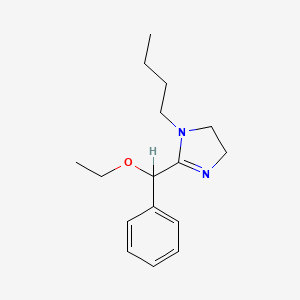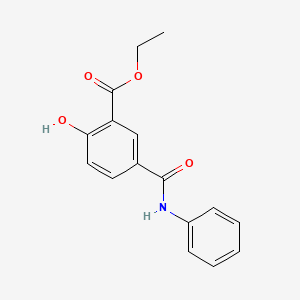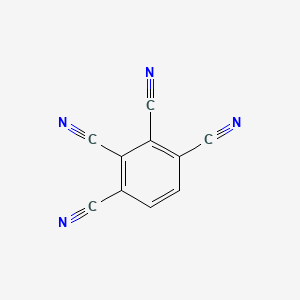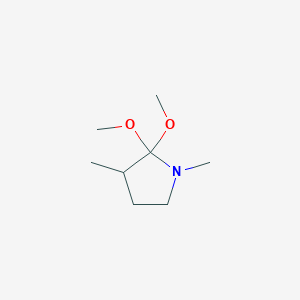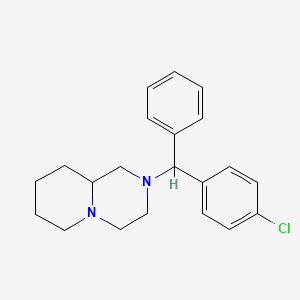![molecular formula C16H23NO B14680758 N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The intricate structure of this compound makes it a subject of study for understanding molecular interactions and developing new materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide typically involves the reaction of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it valuable for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its stability and reactivity make it a candidate for various pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the enhancement of material performance and functionality.
Mechanism of Action
The mechanism of action of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: A precursor in the synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide.
N-(1-naphthyl)acetamide: Known for its use in various chemical reactions and biological studies.
N,N-dimethylacetamide: Widely used as a solvent and reagent in organic synthesis.
Uniqueness: this compound stands out due to its highly strained pentacyclic structure, which imparts unique chemical and physical properties. This structural complexity makes it a valuable compound for studying molecular interactions and developing new materials with enhanced performance.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3,(H,17,18) |
InChI Key |
XADNPTMHMQGTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC4C1CC5CC4C(C3)C2C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
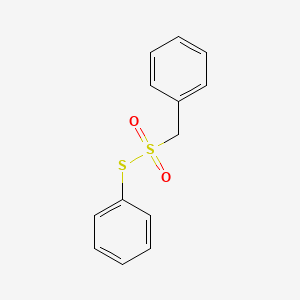
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
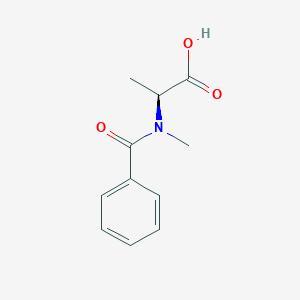
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
